6-Chloro-7-methyltetrazolo[1,5-b]pyridazine
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Overview
Description
6-Chloro-7-methyltetrazolo[1,5-b]pyridazine is a heterocyclic compound with the molecular formula C₅H₄ClN₅. It is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with a chlorine atom at the 6th position and a methyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyltetrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors. One common method starts with 3,6-dichloro-4-methylpyridazine, which undergoes a reaction with sodium azide under suitable conditions to form the tetrazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyltetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, amines, or thiols in solvents such as DMF or DMSO at elevated temperatures (80°C to 120°C) are commonly used.
Oxidation/Reduction: Specific reagents and conditions for oxidation or reduction reactions are less documented but may involve standard oxidizing or reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
6-Chloro-7-methyltetrazolo[1,5-b]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyltetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-methyltetrazolo[1,5-b]pyridazine: Similar structure but with a methyl group at the 8th position.
3,6-Dichloro-4-methylpyridazine: Precursor in the synthesis of 6-Chloro-7-methyltetrazolo[1,5-b]pyridazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
28691-22-7 |
---|---|
Molecular Formula |
C5H4ClN5 |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
6-chloro-7-methyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C5H4ClN5/c1-3-2-4-7-9-10-11(4)8-5(3)6/h2H,1H3 |
InChI Key |
NKLDTMAXHXTPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=NN2N=C1Cl |
Origin of Product |
United States |
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